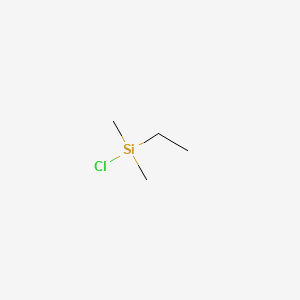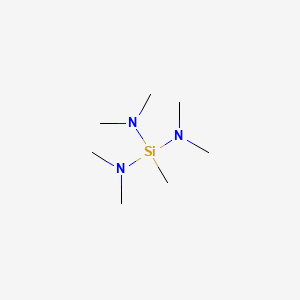
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
概要
説明
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a chemical compound known for its ultraviolet light absorption properties. It belongs to the class of hydroxy phenol benzotriazoles and is commonly used as a UV stabilizer in various industrial applications. This compound is particularly effective in preventing the degradation of materials exposed to sunlight, making it valuable in the production of plastics, coatings, and other polymer-based products.
科学的研究の応用
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of the compound 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is ultraviolet (UV) light . It belongs to the class of hydroxy phenol benzotriazoles and is used as a UV absorber . This compound is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
Mode of Action
The compound this compound interacts with UV light by absorbing it . This absorption of UV light prevents the UV light from causing damage to the materials to which the compound is added . The compound is found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of its alkyl side chains . This oxidation leads to the formation of hydroxy and/or oxo function . The compound and its metabolites were found in blood and urine samples, indicating that it undergoes metabolic processes in the human body .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been found to have good resorption and high systemic availability in the human body . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role as a UV absorber . By absorbing UV light, the compound prevents UV-induced damage to the materials to which it is added . This results in the prevention of discoloration and prolongation of product stability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of UV light is a key factor in its mode of action . Furthermore, the compound has been detected in all environmental matrices, indicating its widespread presence in the environment . More research is needed to fully understand how various environmental factors influence the action of this compound .
生化学分析
Biochemical Properties
It is known that it is oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that it may have potential adverse impacts on human health and the environment
Molecular Mechanism
It is known that it is oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Temporal Effects in Laboratory Settings
It has been found that UV 328 and its metabolites did not occur in blood as conjugates
Dosage Effects in Animal Models
Due to the reported specific target organ toxicity to liver and kidney in animal studies , it is important to monitor the effects of different dosages.
Metabolic Pathways
It is known that it is oxidized at its alkyl side chains . The exact enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels are yet to be identified.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the reaction of 2H-benzotriazole with 6-dodecyl-4-methylphenol under specific conditions. The process generally includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of 2H-benzotriazole through the reaction of o-phenylenediamine with sodium nitrite and acetic acid.
Alkylation: The benzotriazole intermediate is then alkylated with 6-dodecyl-4-methylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the phenolic hydroxyl group, where it can form esters or ethers.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include hydroxy and oxo derivatives, as well as various substituted phenolic compounds. These products retain the UV-absorbing properties of the parent compound, making them useful in similar applications .
類似化合物との比較
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another UV absorber with similar properties but different alkyl side chains.
Bisoctrizole: A benzotriazole-based UV filter used in sunscreens and cosmetic products.
Uniqueness
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is unique due to its specific alkyl side chain, which enhances its solubility and compatibility with various polymer matrices. This makes it particularly effective in applications where long-term UV stability is required .
特性
IUPAC Name |
2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHSKWEJGIXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051886 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-53-2, 125304-04-3 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzotriazolyl dodecyl p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol based on current research?
A1: Current research suggests that BDMP shows promise as an anti-discoloration agent in transparent or translucent soap compositions. [] This application leverages its potential to prevent unwanted color changes in these products, contributing to their aesthetic appeal and shelf life. Further research might explore its effectiveness in other materials susceptible to discoloration.
Q2: Has there been any research on the potential toxicity of this compound?
A2: Yes, a 90-day dose toxicity study of BDMP has been conducted on rats. [] While the abstract doesn't provide detailed findings, it suggests that investigations into the safety profile of BDMP are underway. Understanding the potential toxicological effects is crucial for assessing the risks and benefits associated with its use in various applications.
Q3: How does the structure of this compound relate to its application in aerosol research?
A3: Research utilized BDMP as a strong UV absorber in aerosol mixtures to study aerosol optical properties. [] The study measured the complex refractive indices of aerosol mixtures containing BDMP and squalane, highlighting the compound's ability to influence the interaction of aerosols with light. This understanding is important in atmospheric chemistry and climate modeling.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)




